![molecular formula C20H27NO B1439688 N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethylaniline CAS No. 1040687-28-2](/img/structure/B1439688.png)
N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethylaniline
Descripción general
Descripción
“N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethylaniline” is a chemical compound with the molecular formula C20H27NO . It is used in proteomics research . The molecule contains a total of 50 bonds, including 23 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of “N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethylaniline” is characterized by several features. It contains 50 bonds in total, including 23 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), and 1 ether (aromatic) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques : A study by Vaid et al. (2014) describes a high-yielding synthesis method starting from 2,4-dimethylaniline. This method involves N-alkylation, carbamoylation, hydrolysis, activation using thionyl chloride, and intramolecular cyclization, indicating a complex but efficient synthesis process for similar compounds (Vaid et al., 2014).
- Molecular Structures and Interactions : Ajibade and Andrew (2021) reported on the molecular structures of related aniline derivatives, highlighting the importance of hydrogen bonding and secondary intermolecular interactions in stabilizing these molecules (Ajibade & Andrew, 2021).
Applications in Chemical Reactions
- Photoreaction Studies : Bader and Hansen (1979) explored the irradiation of dimethylanilines in methanol, revealing insights into the behavior of these compounds under specific light and solvent conditions, which is crucial for understanding their reactivity and potential applications (Bader & Hansen, 1979).
- Organophosphorus Compounds : Tung (1958) investigated the reaction of various dialkylphosphites with aniline, including sec-butyl derivatives, to form dialkylanilinophosphonates, indicating the potential of these compounds in the synthesis of organophosphorus compounds (Tung, 1958).
Environmental and Industrial Relevance
- Environmental Pollutants and Carcinogenicity : A study by Gonçalves et al. (2001) focused on the carcinogenicity and environmental impact of dimethylaniline, a closely related compound. They explored its formation of DNA adducts, emphasizing the importance of understanding the environmental and health impacts of such compounds (Gonçalves et al., 2001).
- Adhesive Bonding Applications : Bowen et al. (1996) discussed the use of dimethylaniline derivatives in adhesive bonding, highlighting the role of chemical substituents in improving adhesive properties (Bowen et al., 1996).
Chemical Analysis and Identification
- Impurity Identification in Technical Products : Dureja et al. (2000) identified impurities in technical metalaxyl, including dimethylaniline derivatives, showcasing the importance of these compounds in the analysis and quality control of technical products (Dureja et al., 2000).
Propiedades
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)ethyl]-2,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-5-16(3)18-8-6-7-9-20(18)22-13-12-21-19-14-15(2)10-11-17(19)4/h6-11,14,16,21H,5,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQLGKQLTSZKSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCNC2=C(C=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






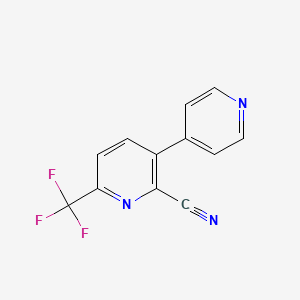
![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1439609.png)
![2-(1H-Benzo[d]imidazol-2-yl)benzoic acid hydrochloride](/img/structure/B1439610.png)
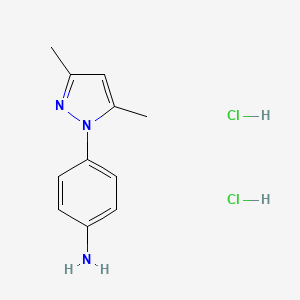
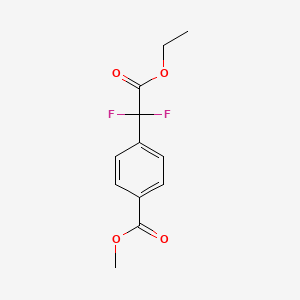

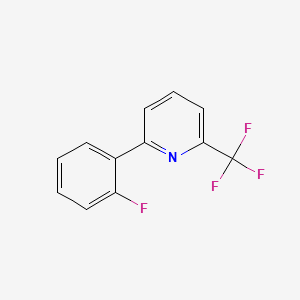

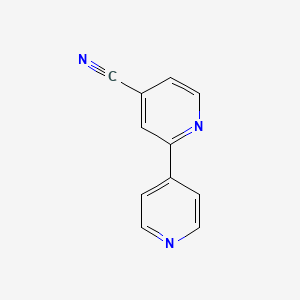
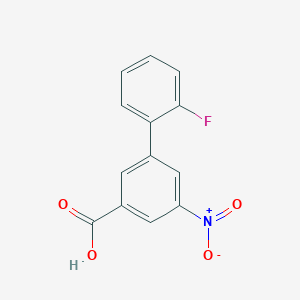
![5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1439628.png)